3-Methoxy-6-phenylpyridazine

Übersicht

Beschreibung

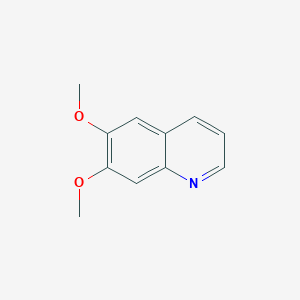

3-Methoxy-6-phenylpyridazine is a chemical compound with the molecular formula C11H10N2O and a molecular weight of 186.2099 . It’s a derivative of pyridazine, which is an organic compound where two carbons in the benzene ring are replaced by nitrogen atoms .

Molecular Structure Analysis

The molecular structure of 3-Methoxy-6-phenylpyridazine consists of a pyridazine ring with a methoxy group (OCH3) at the 3-position and a phenyl group (C6H5) at the 6-position . Detailed structural analysis such as bond lengths, bond angles, and dihedral angles are not provided in the sources retrieved.Physical And Chemical Properties Analysis

3-Methoxy-6-phenylpyridazine has a molecular weight of 186.2099 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the sources retrieved.Wissenschaftliche Forschungsanwendungen

- 3-Methoxy-6-phenylpyridazine exhibits antimicrobial activity against various pathogens. Researchers have explored its potential as an antibacterial and antifungal agent. By targeting specific microbial enzymes or pathways, it could contribute to novel antimicrobial therapies .

- Studies suggest that this compound may have antidepressant and anxiolytic properties. It could modulate neurotransmitter systems, impacting mood regulation and anxiety levels. Further investigations are needed to understand its mechanism of action .

- 3-Methoxy-6-phenylpyridazine has been investigated for its antiplatelet effects. It may inhibit platelet aggregation, potentially preventing thrombotic events. Such properties are crucial in cardiovascular health .

- Researchers have explored its role in cancer therapy. The compound might interfere with cancer cell growth, apoptosis, or angiogenesis. However, more studies are necessary to validate its efficacy and safety .

- Some evidence suggests that 3-Methoxy-6-phenylpyridazine could alleviate symptoms related to bronchial asthma and allergies. Its anti-inflammatory properties may play a role in reducing airway inflammation .

- The compound has been investigated for its potential as an antihypertensive agent. By modulating blood pressure, it could contribute to cardiovascular health. Clinical trials are needed to confirm its efficacy .

Antimicrobial Properties

Antidepressant and Anxiolytic Effects

Antiplatelet Activity

Anticancer Potential

Bronchial Asthma and Allergy Management

Antihypertensive Effects

These applications highlight the versatility of 3-Methoxy-6-phenylpyridazine, making it an intriguing subject for further research. Keep in mind that while promising, more studies are necessary to fully understand its mechanisms and clinical implications . If you need additional information or have any other queries, feel free to ask!

Wirkmechanismus

Target of Action

The primary targets of 3-Methoxy-6-phenylpyridazine are the Genome polyproteins of HRV-14 and HRV-1A . These polyproteins play a crucial role in the replication of the virus, making them an important target for antiviral drugs .

Mode of Action

3-Methoxy-6-phenylpyridazine interacts with these targets, specifically the Capsid protein VP1, to inhibit the attachment of the virion to the target host cells . This interaction induces conformational changes in the capsid, which are likely facilitated by tyrosine kinases . By preventing the attachment of the virus to the host cells, the compound effectively inhibits the replication of the virus .

Biochemical Pathways

It is known that the compound’s mechanism of action is based on its capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Pharmacokinetics

The compound’s absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance are all areas of ongoing research .

Result of Action

The molecular and cellular effects of 3-Methoxy-6-phenylpyridazine’s action primarily involve the inhibition of viral replication. By preventing the attachment of the virus to host cells, the compound effectively stops the virus from replicating and spreading .

Eigenschaften

IUPAC Name |

3-methoxy-6-phenylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-14-11-8-7-10(12-13-11)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEKNUOVEYRUFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454620 | |

| Record name | 3-methoxy-6-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-6-phenylpyridazine | |

CAS RN |

4578-42-1 | |

| Record name | 3-methoxy-6-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

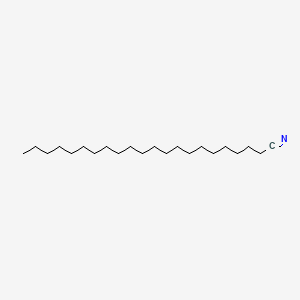

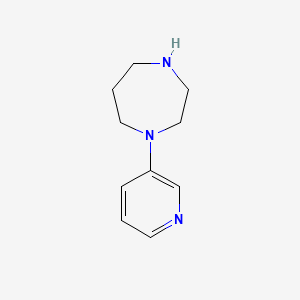

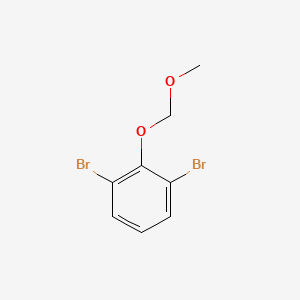

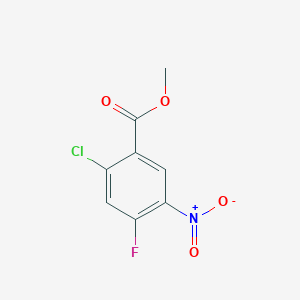

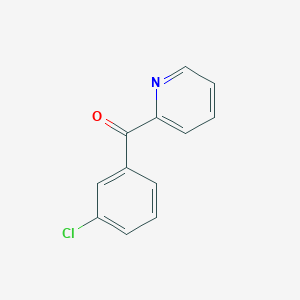

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Bis[(4R,5R)-4-methyl-5-phenyl-2-oxazolinyl]pyridine](/img/structure/B1600353.png)

![4-Chloroimidazo[1,2-a]quinoxaline](/img/structure/B1600370.png)